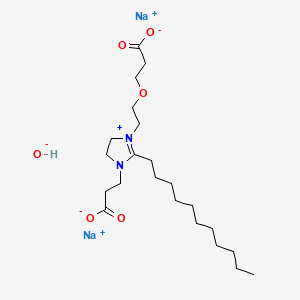
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt
描述
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt is a synthetic compound with a complex structure. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes an imidazole ring, an undecyl chain, and an ethanol group, further modified by dimethylacrylate alkylation and disodium salt formation .
属性
CAS 编号 |
68610-43-5 |
|---|---|
分子式 |
C22H40N2Na2O6 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
disodium;3-[3-[2-(2-carboxylatoethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]propanoate;hydroxide |
InChI |
InChI=1S/C22H40N2O5.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-20-23(14-12-21(25)26)15-16-24(20)17-19-29-18-13-22(27)28;;;/h2-19H2,1H3,(H-,25,26,27,28);;;1H2/q;2*+1;/p-2 |
InChI 键 |
IBWLYMKHAOTBDH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
规范 SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
其他CAS编号 |
68610-43-5 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol involves multiple steps. The initial step typically includes the formation of the imidazole ring, followed by the introduction of the undecyl chain and the ethanol group. The dimethylacrylate alkylation is then performed under controlled conditions to achieve the desired modification. The final step involves the formation of the disodium salt, which enhances the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include imidazole, undecyl bromide, ethanol, dimethylacrylate, and sodium hydroxide .
化学反应分析
Types of Reactions
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the imidazole ring .
科学研究应用
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The undecyl chain and ethanol group contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The dimethylacrylate alkylation further modifies the compound’s properties, potentially affecting its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Lauryl hydroxyethyl imidazoline: Similar structure but lacks the dimethylacrylate alkylation.
1-Hydroxyethyl-2-undecylimidazoline: Another imidazole derivative with a similar undecyl chain and ethanol group.
Uniqueness
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt is unique due to its specific modifications, including the dimethylacrylate alkylation and disodium salt formation. These modifications enhance its solubility, stability, and potential biological activities, distinguishing it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


